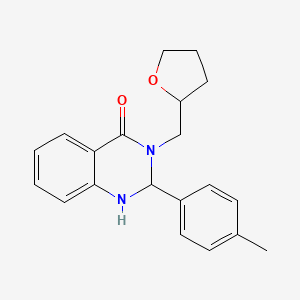

2-(4-methylphenyl)-3-(tetrahydro-2-furanylmethyl)-2,3-dihydro-4(1H)-quinazolinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

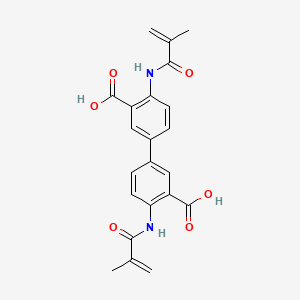

Synthesis Analysis

The synthesis of quinazolinones typically involves cyclization reactions of suitable precursors. For instance, a general method for synthesizing 4(3H)-quinazolinones starts from 2-aminobenzamides and aldehydes, using p-toluenesulfonic acid for cyclization followed by oxidative dehydrogenation mediated by phenyliodine diacetate (PIDA) under mild conditions. This method highlights the versatility and adaptability of quinazolinone synthesis, accommodating various substituents to yield a wide range of derivatives (Cheng et al., 2013).

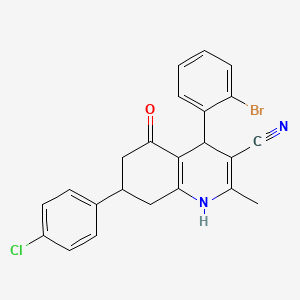

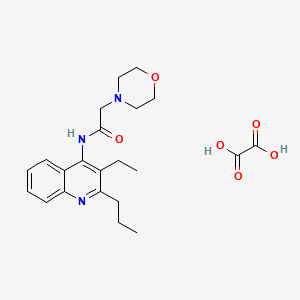

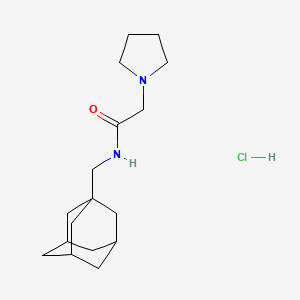

Molecular Structure Analysis

The molecular structure of quinazolinones is crucial for their biological activity, with substitutions on the quinazolinone ring influencing both chemical properties and pharmacological activity. Single-crystal X-ray diffraction analysis can be used to determine the precise molecular structure, revealing the arrangement of atoms and the spatial configuration, which is essential for understanding the interaction of quinazolinones with biological targets.

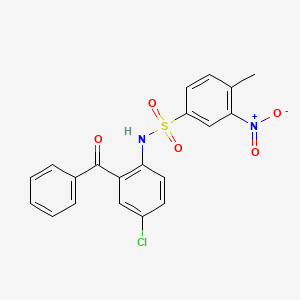

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions, including lithiation, allowing for further functionalization. For example, 3-amino-2-methyl-4(3H)-quinazolinone can be doubly lithiated, leading to the formation of 2-substituted derivatives through reactions with electrophiles. This demonstrates the reactivity of the quinazolinone core and its potential for generating diverse derivatives with tailored properties (Smith et al., 1996).

Physical Properties Analysis

The physical properties of quinazolinones, such as solubility, melting point, and crystalline form, are influenced by their molecular structure. Polymorph-dependent solid-state fluorescence and selective metal-ion-sensor properties have been observed in some quinazolinone derivatives, indicating their potential for application in material science and sensor technology (Anthony, 2012).

Chemical Properties Analysis

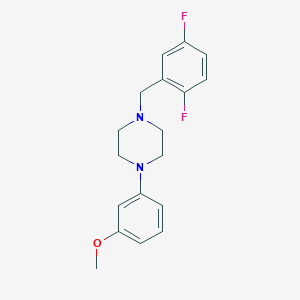

Quinazolinones exhibit a wide range of chemical properties, including the ability to act as ligands for metal ions, which can lead to selective detection capabilities. Their chemical reactivity allows for the synthesis of complex molecules, including biheterocyclic structures, through one-step reductive cyclization, demonstrating their utility in organic synthesis and drug discovery (Roy et al., 2006).

properties

IUPAC Name |

2-(4-methylphenyl)-3-(oxolan-2-ylmethyl)-1,2-dihydroquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-14-8-10-15(11-9-14)19-21-18-7-3-2-6-17(18)20(23)22(19)13-16-5-4-12-24-16/h2-3,6-11,16,19,21H,4-5,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHIMZNCCCKSZDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2CC4CCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-methyl-1-piperazinyl)-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B4982458.png)

![5-chloro[1,3]oxazolo[4,5-h]quinoline-2-thiol](/img/structure/B4982460.png)

![1,7-diethyl-4,8,9-triphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B4982474.png)

![2-(3,4-dimethoxyphenyl)-5-[(2-naphthyloxy)methyl]-1,3,4-oxadiazole](/img/structure/B4982488.png)

![4-{benzoyl[(4-methylphenyl)sulfonyl]amino}-2-bromophenyl benzoate](/img/structure/B4982498.png)

![1-(3-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4982504.png)

![N-butyl-N-methyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B4982510.png)

![N-[2-(4-chloro-2-methylphenoxy)ethyl]-2,2-diphenylacetamide](/img/structure/B4982524.png)